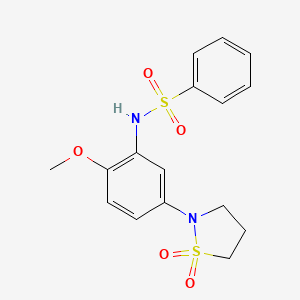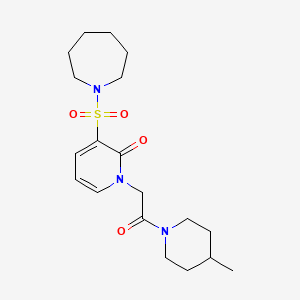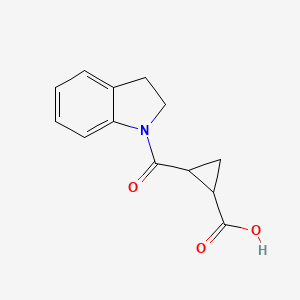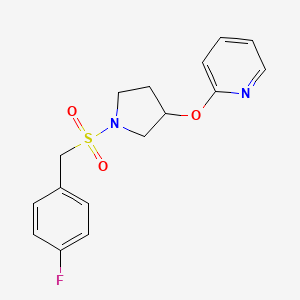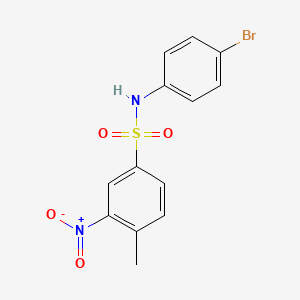
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in the treatment of various diseases.
作用机制
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In cancer research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival. In Alzheimer's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to reduce the accumulation of beta-amyloid protein and improve cognitive function. In Parkinson's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to protect dopaminergic neurons from degeneration.
实验室实验的优点和局限性
One advantage of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its specificity for GSK-3β, which reduces the potential for off-target effects. However, one limitation of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its relatively low potency, which may require higher concentrations for effective inhibition.
未来方向
For (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone research include further investigation into its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research could focus on improving the potency of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone to reduce the required concentration for effective inhibition. Finally, research could investigate the potential use of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone in combination with other therapies for enhanced therapeutic effects.
合成方法
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is synthesized through a series of chemical reactions involving the reaction of 5-chloro-2-methoxybenzoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate product. The intermediate product is then reacted with 1-(4-pyrazinyl)piperidine to produce (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone.
科学研究应用
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has shown promising results in inhibiting the growth of cancer cells and inducing cell death. In Alzheimer's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has demonstrated the ability to reduce the accumulation of toxic beta-amyloid protein in the brain. In Parkinson's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has shown potential in protecting dopaminergic neurons from degeneration.
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-3-2-12(18)10-14(15)17(22)21-8-4-13(5-9-21)24-16-11-19-6-7-20-16/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSWBLALGBNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2941804.png)
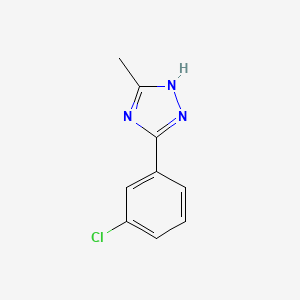

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2941809.png)
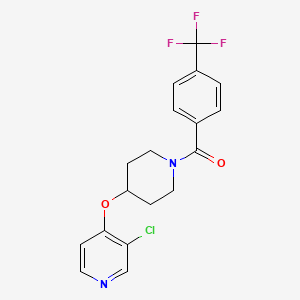
![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)

